molecular formula C19H23N3O6 B565339 rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester CAS No. 1207282-60-7

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester

Cat. No.: B565339
CAS No.: 1207282-60-7
M. Wt: 389.408
InChI Key: UQWDZTYMDUMBQQ-AUUYWEPGSA-N
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Preparation Methods

The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves multiple steps. The starting material, 3’-Hydroxymethylnicotine, undergoes a reaction with hemisuccinate to form the hemisuccinate ester. This intermediate is then reacted with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Chemical Reactions Analysis

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester can undergo various chemical reactions, including:

Scientific Research Applications

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used to create immunogens for the production of antibodies to nicotine, which are essential in studying nicotine addiction and developing treatments.

    Medicine: It is used in the development of diagnostic assays and therapeutic agents targeting nicotine addiction.

    Industry: The compound is used in the production of various pharmaceutical products and research chemicals.

Mechanism of Action

The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves its ability to act as a hapten. When conjugated to a carrier protein, it can elicit an immune response, leading to the production of antibodies against nicotine. These antibodies can bind to nicotine, preventing it from crossing the blood-brain barrier and reducing its addictive effects .

Comparison with Similar Compounds

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is unique due to its specific structure and function. Similar compounds include:

This compound’s unique structure allows it to be highly effective in producing specific antibodies against nicotine, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3/t14-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDZTYMDUMBQQ-AUUYWEPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660069
Record name [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207282-60-7
Record name [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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